[4-(Hydroxymethyl)phenyl]methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(hydroxymethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-4,10H,5-6H2,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGQPMRTZKGSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423027-12-6 | |
| Record name | [4-(hydroxymethyl)phenyl]methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization of 4 Hydroxymethyl Phenyl Methanesulfonamide
Conventional Synthetic Routes to [4-(Hydroxymethyl)phenyl]methanesulfonamide
Conventional methods for synthesizing sulfonamides typically involve the reaction of a sulfonyl chloride with a primary or secondary amine. This foundational reaction forms the basis for the most direct synthesis of the target compound.
Precursor Identification and Sourcing for this compound Synthesis
The most direct and common synthetic route to this compound involves the reaction between an amine and a sulfonyl chloride. The primary precursors for this synthesis are identified based on the disconnection of the sulfonamide bond.
(4-Aminophenyl)methanol : Also known as 4-(hydroxymethyl)aniline, this compound serves as the amine precursor, providing the substituted phenyl ring. It is a commercially available starting material.
Methanesulfonyl chloride : This is the source of the methanesulfonyl group. It is a readily available and common reagent in organic synthesis for introducing the CH₃SO₂- group.
The primary reaction involves the nucleophilic attack of the amino group of (4-aminophenyl)methanol on the electrophilic sulfur atom of methanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.
An alternative, though less direct, route could involve a two-step process starting from 4-aminobenzoic acid. First, the amino group would be reacted with methanesulfonyl chloride to form 4-(methanesulfonamido)benzoic acid. Subsequently, the carboxylic acid group would be reduced to the hydroxymethyl group using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). This multi-step approach allows for functional group manipulation but is less atom-economical than the direct route.
Table 1: Key Precursors for this compound Synthesis
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| (4-Aminophenyl)methanol | C₇H₉NO | Amine Source |
| Methanesulfonyl chloride | CH₃ClO₂S | Sulfonyl Group Source |
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Solvent : The choice of solvent is critical for ensuring that all reactants are soluble and for facilitating the reaction. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are commonly used for sulfonamide synthesis to avoid side reactions with the reactive sulfonyl chloride.
Base : A base is essential to neutralize the HCl generated. Pyridine can act as both a base and a catalyst. However, other non-nucleophilic organic bases like triethylamine or inorganic bases such as potassium carbonate may also be employed. The choice and amount of base can significantly impact reaction rate and yield.
Temperature : The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the amine and the highly reactive methanesulfonyl chloride. The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours to ensure completion. nih.gov Controlling the temperature helps to minimize the formation of side products.
Stoichiometry : Using a slight excess of the amine or sulfonyl chloride can drive the reaction to completion, but this may complicate purification. Typically, near-equimolar amounts of the amine and sulfonyl chloride are used, with a slight excess (1.1 to 1.5 equivalents) of the base. nih.gov
The purification process usually involves an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials, followed by recrystallization or column chromatography to obtain the pure this compound.
Table 2: Optimization Parameters for a Conventional Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Aprotic, good solubility for reactants, easy to remove. |
| Base | Pyridine or Triethylamine | Neutralizes HCl byproduct, can catalyze the reaction. |
| Temperature | 0 °C to Room Temperature | Controls initial exothermicity, prevents side reactions. |
| Reactant Ratio | ~1:1 (Amine:Sulfonyl Chloride) | Ensures efficient conversion without excess reagent. |
| Purification | Aqueous Wash, Recrystallization | Removes salts and impurities to yield the pure product. |
Reaction Mechanism Elucidation in the Synthesis of this compound
The formation of this compound from (4-aminophenyl)methanol and methanesulfonyl chloride follows a well-established nucleophilic substitution mechanism at the sulfur center.
The mechanism proceeds in two main steps:
Nucleophilic Attack : The nitrogen atom of the amino group in (4-aminophenyl)methanol, acting as a nucleophile, attacks the electrophilic sulfur atom of methanesulfonyl chloride. This forms a tetrahedral intermediate. The lone pair of electrons on the nitrogen initiates the bond formation with the sulfur atom, while electrons from the sulfur-oxygen double bond move to the oxygen atom.
Chloride Elimination : The tetrahedral intermediate is unstable and collapses. The electrons from the oxygen atom reform the double bond with sulfur, and the chloride ion is eliminated as a leaving group. Simultaneously, a proton is removed from the nitrogen atom by the base (e.g., pyridine) present in the reaction mixture.
This process results in the formation of the stable sulfonamide bond and the hydrochloride salt of the base as a byproduct. The presence of the hydroxymethyl group on the phenyl ring is generally non-reactive under these conditions, allowing for its preservation in the final product structure.
Novel Synthetic Approaches for this compound and its Analogues
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for creating chemical compounds, including sulfonamides.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com Several principles can be applied to the synthesis of this compound.
Use of Greener Solvents : A significant improvement is the replacement of volatile and often toxic organic solvents like dichloromethane with more environmentally benign alternatives. Water is a highly attractive green solvent for sulfonamide synthesis. rsc.org Performing the reaction in an aqueous medium can simplify the workup procedure, as the product often precipitates and can be isolated by simple filtration. rsc.org
Catalyst-Free Conditions : Some modern methods have demonstrated the synthesis of sulfonamides under catalyst-free conditions, for example, by reacting sulfonyl chlorides with amines in water or ethanol (B145695) without the need for an organic base. researchgate.net This reduces chemical waste and simplifies purification.
Mechanochemistry : Solvent-free approaches, such as mechanochemical synthesis (ball-milling), represent a significant advancement. rsc.org This technique involves the reaction of solid reactants in the absence of a solvent, prompted by mechanical force. A one-pot, two-step mechanochemical process for sulfonamides has been described, starting from disulfides, which are oxidized and chlorinated before amination. rsc.org This approach drastically reduces solvent waste.
Table 3: Comparison of Conventional vs. Green Synthetic Approaches
| Feature | Conventional Approach | Green Chemistry Approach |
|---|---|---|
| Solvent | Dichloromethane, THF | Water, Ethanol, or Solvent-free (Mechanochemistry) rsc.orgrsc.org |
| Base | Pyridine, Triethylamine | Often omitted or replaced with milder inorganic bases researchgate.net |
| Energy | Heating/Cooling | Room temperature or mechanical energy researchgate.net |
| Waste | Organic solvent waste, hydrochloride salts | Minimal solvent waste, often just water and product rsc.org |
| Workup | Liquid-liquid extraction | Simple filtration rsc.org |
Flow Chemistry Applications in this compound Synthesis
The synthesis of sulfonamide-containing active pharmaceutical ingredients (APIs) is increasingly benefiting from the adoption of continuous flow chemistry. nih.govresearchgate.net This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. almacgroup.comnih.gov While specific literature detailing the end-to-end flow synthesis of this compound is not extensively available, the principles and established protocols for related sulfonamides are directly applicable.
A potential multistep flow synthesis for this compound could involve the sequential integration of key transformations. researchgate.net The preparation of sulfonyl chlorides, which are crucial intermediates, can be hazardous in batch due to the use of reactive chlorinating agents and the highly exothermic nature of the reaction. rsc.org Flow reactors, with their small volumes and high surface-area-to-volume ratios, mitigate these risks by enabling exquisite temperature control and preventing thermal runaway. rsc.org A continuous flow protocol for synthesizing sulfonyl chlorides from thiols or disulfides using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has been developed, affording high space-time yields in short residence times. rsc.org
The subsequent sulfonamide formation, typically a reaction between a sulfonyl chloride and an amine, can also be efficiently performed in a continuous flow setup. acs.org Flow systems facilitate rapid mixing and controlled residence times, which is particularly beneficial when dealing with unstable intermediates. nih.gov Automated binary reactor systems have been developed for the two-step monoalkylation of primary sulfonamides, demonstrating the capacity for rapid library generation with high purity suitable for direct biological screening. acs.org Such systems could be adapted for the synthesis of this compound and its derivatives. The integration of in-line purification and analysis tools further streamlines the manufacturing process, making flow chemistry a powerful tool for the on-demand production of pharmaceuticals. researchgate.netunimi.it
| Parameter | Batch Processing | Flow Chemistry | Advantages in Flow Chemistry |
| Safety | Higher risk with exothermic reactions and hazardous reagents. | Minimized risk due to small reactor volumes and superior temperature control. rsc.orgacs.org | Enhanced process safety. |
| Heat Transfer | Limited by vessel surface area, potential for hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. nih.gov | Precise temperature control, prevention of side reactions. |
| Mixing | Can be inefficient, leading to concentration gradients. | Rapid and efficient mixing. nih.gov | Improved reaction rates and yields. |
| Scalability | Often requires re-optimization of reaction conditions. | Scalable by "numbering-up" or "sizing-up" reactors. almacgroup.com | More straightforward transition from lab to production scale. |
| Control | Less precise control over reaction time and stoichiometry. | Precise control over residence time, temperature, and stoichiometry. researchgate.net | High reproducibility and product consistency. |
Chemical Modifications and Derivatization of this compound
The scaffold of this compound presents three key regions for chemical modification: the hydroxymethyl group, the phenyl ring, and the methanesulfonamide (B31651) moiety. Derivatization at these positions is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR), optimize pharmacokinetic properties, and develop novel analogues with improved biological profiles.
Strategic Functionalization of the Hydroxymethyl Group in this compound
The primary alcohol of the hydroxymethyl group is a versatile handle for a wide array of chemical transformations. Its functionalization can significantly impact the compound's polarity, hydrogen bonding capacity, and steric profile.
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding benzaldehyde (B42025) or benzoic acid derivatives. This transformation introduces a hydrogen bond acceptor (and a potential acidic center in the case of the carboxylic acid), which can alter interactions with biological targets.
Etherification and Esterification: Conversion of the alcohol to ethers or esters is a common strategy to modify lipophilicity and metabolic stability. For instance, reaction with alkyl halides or acyl chlorides can yield a library of derivatives with varying chain lengths and steric bulk.
Silylation: Derivatization with silylating agents, such as phenyldimethylchlorosilane, can be used to protect the hydroxyl group during subsequent synthetic steps or to enhance analytical detection in methods like gas chromatography-mass spectrometry (GC-MS). rsc.orgnih.gov This procedure generates a silyl (B83357) ether derivative with increased retention time, which can be beneficial for separating it from volatile interfering analytes in complex matrices. nih.gov
Conversion to Other Functional Groups: The hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce amines, azides, halides, or other functionalities, further expanding the structural diversity of the scaffold. acs.orgacs.org
| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Impact |
| Oxidation | PCC, DMP | Aldehyde (-CHO) | Introduces H-bond acceptor. |
| Oxidation | KMnO₄, Jones reagent | Carboxylic Acid (-COOH) | Introduces acidic center, H-bond donor/acceptor. |
| Etherification | Alkyl halide (R-X), NaH | Ether (-CH₂OR) | Increases lipophilicity. |
| Esterification | Acyl chloride (RCOCl), Pyridine | Ester (-CH₂OCOR) | Modifies polarity, potential prodrug strategy. |
| Silylation | Phenyldimethylchlorosilane | Silyl Ether (-CH₂OSiMe₂Ph) | Protection, enhanced analytical detection. nih.gov |
| Halogenation | SOCl₂, PBr₃ | Benzyl Halide (-CH₂X) | Reactive intermediate for further substitution. |
| Azidation | DPPA, DBU | Benzyl Azide (-CH₂N₃) | Precursor for triazoles via click chemistry. |
Modifications of the Phenyl Ring in this compound Scaffolds
The aromatic phenyl ring is a critical component of the scaffold, and its modification can influence electronic properties, conformation, and interactions with target proteins, such as through π-π stacking or hydrophobic interactions. vu.nl
Substitution: Electrophilic aromatic substitution or nucleophilic aromatic substitution (if suitably activated) can introduce a variety of substituents onto the phenyl ring. Functional groups such as halogens, nitro groups, alkyl chains, or alkoxy groups can be installed at the positions ortho or meta to the existing substituents. These modifications can alter the molecule's electronic distribution and steric properties. researchgate.net For example, introducing electron-withdrawing or electron-donating groups can modulate the pKa of the sulfonamide proton. vu.nl Isotopic labeling of the phenyl ring with ¹³C or ¹⁴C is another important modification, enabling environmental fate and metabolism studies. nih.gov
Ring Variation: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different spatial arrangements and electronic properties. Bioisosteric replacement with rings like pyridine, thiophene, or pyrazole (B372694) is a common strategy in drug discovery to improve efficacy or pharmacokinetic profiles. For instance, the modification of a phenyl ring to a pyridinyl moiety in a related benzenesulfonate (B1194179) series led to the discovery of novel antimitotic agents. nih.gov
| Modification Strategy | Example Substituent/Ring | Rationale/Potential Effect |
| Halogenation | -F, -Cl, -Br | Modulate lipophilicity and electronic properties; can form halogen bonds. |
| Nitration | -NO₂ | Strong electron-withdrawing group; can be reduced to an amino group for further functionalization. |
| Alkylation/Alkoxylation | -CH₃, -OCH₃ | Increase lipophilicity, alter steric profile. |
| Isotopic Labeling | ¹³C, ¹⁴C | Enable use as tracers in metabolic or environmental studies. nih.gov |
| Bioisosteric Replacement | Pyridine, Thiophene | Introduce H-bond acceptors/donors, alter metabolic stability, modify 3D conformation. nih.gov |
Variations of the Methanesulfonamide Moiety in this compound Derivatives
The methanesulfonamide group is a key pharmacophoric element, often acting as a hydrogen bond donor and a stable, non-hydrolyzable mimic of other functional groups.
N-Functionalization: The sulfonamide nitrogen can be alkylated or arylated. This modification removes the acidic proton, eliminating its hydrogen bond donating ability, which can have a profound effect on target binding. However, it can also improve cell permeability and other pharmacokinetic properties. rsc.org
Chain Homologation/Variation: The methyl group attached to the sulfur atom can be replaced with longer or more complex alkyl or aryl groups. This alters the steric and electronic nature of the entire sulfonamide moiety.
Bioisosteric Replacement: The sulfonamide group (-SO₂NH₂) can be replaced with other functionalities that have similar physicochemical properties. A key bioisostere is the sulfamide (B24259) group (-NHSO₂NH₂), which contains an additional nitrogen atom and is expected to have greater polarity and solubility. nih.gov In other contexts, sulfonamides have been replaced with amides or other groups to overcome issues with metabolic stability or to explore different binding interactions. The discovery of N-amido-phenylsulfonamide derivatives as enzyme inhibitors highlights the success of replacing parts of a sulfonamide scaffold as a bioisosteric replacement strategy to improve metabolic stability. nih.gov The introduction of a sulfonamide can also contribute to a lower clearance rate in vivo, resulting in a longer biological half-life. rsc.org
| Modification Type | Structural Change | Example Resulting Moiety | Potential Consequences |
| N-Alkylation | R-SO₂NH₂ → R-SO₂NHR' | N-Methylmethanesulfonamide | Loss of H-bond donor, increased lipophilicity, potential for improved permeability. rsc.org |
| N-Arylation | R-SO₂NH₂ → R-SO₂NHAr | N-Phenylmethanesulfonamide | Introduces bulky group, potential for new π-stacking interactions. |
| S-Group Variation | CH₃-SO₂NH₂ → R'-SO₂NH₂ | Ethanesulfonamide, Benzenesulfonamide | Alters steric bulk and electronics around the sulfonyl group. |
| Bioisosteric Replacement | -SO₂NH₂ | Sulfamide (-NHSO₂NH₂) | Increases polarity and solubility. nih.gov |
| Bioisosteric Replacement | -SO₂NH₂ | N-Amido-sulfonamide (-CONH-Ar-SO₂NH₂) | Can improve metabolic stability and potency. nih.gov |
Molecular Interactions and Mechanistic Elucidation of 4 Hydroxymethyl Phenyl Methanesulfonamide
Investigation of Molecular Targets for [4-(Hydroxymethyl)phenyl]methanesulfonamide
The initial step in understanding the biological activity of a compound is to identify its molecular targets. This typically involves a series of biochemical assays to determine if the compound interacts with specific proteins, such as enzymes or receptors.
Enzyme Kinetic Studies with this compound
Enzyme kinetic studies are fundamental in determining if a compound can act as an inhibitor or activator of a specific enzyme. These studies measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are determined to quantify the compound's potency.
Hypothetical Enzyme Inhibition Data for this compound
| Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |
|---|---|---|---|
| Enzyme A | Not Determined | Not Determined | Not Determined |
| Enzyme B | Not Determined | Not Determined | Not Determined |
| Enzyme C | Not Determined | Not Determined | Not Determined |
No publicly available data.
Receptor Binding Assays for this compound
Receptor binding assays are used to determine if a compound can bind to a specific receptor. These experiments typically involve a radiolabeled ligand known to bind to the receptor of interest and measure the ability of the test compound to displace it. The dissociation constant (Kₔ) is a key parameter derived from these assays, indicating the affinity of the compound for the receptor.
Hypothetical Receptor Binding Data for this compound
| Target Receptor | Binding Affinity (Kₔ, nM) | Assay Type |
|---|---|---|
| Receptor X | Not Determined | Not Determined |
| Receptor Y | Not Determined | Not Determined |
| Receptor Z | Not Determined | Not Determined |
No publicly available data.
Protein-Ligand Interaction Analysis of this compound
To understand the precise nature of the interaction between a compound and its protein target at the atomic level, techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are employed. These methods can reveal the specific binding site and the key amino acid residues involved in the interaction, providing crucial insights for structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs. No such structural or computational studies for this compound are currently available in the public domain.
Cellular Mechanism of Action of this compound (In Vitro)
Following the identification of molecular targets, in vitro cellular studies are conducted to understand how the compound affects cellular processes.
Impact of this compound on Specific Cellular Pathways
Once a molecular target is known, researchers investigate the downstream consequences of its modulation on specific cellular pathways. This can involve measuring changes in the levels of key signaling molecules, gene expression, or metabolic activity. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays are commonly used.
Hypothetical Impact of this compound on Cellular Pathways
| Cellular Pathway | Key Marker Analyzed | Observed Effect |
|---|---|---|
| Pathway 1 | Protein Phosphorylation | Not Determined |
| Pathway 2 | Gene Expression | Not Determined |
| Pathway 3 | Metabolite Levels | Not Determined |
No publicly available data.
Modulation of Cellular Signaling by this compound
This level of investigation focuses on how the compound alters the complex network of cellular signaling. This could involve examining the activation or inhibition of specific signaling cascades, such as the MAPK or PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. Despite the importance of this information, no studies detailing the modulation of cellular signaling by this compound have been published.
Cellular Uptake and Distribution Studies of this compound (In Vitro)
Currently, there is no specific data available in the scientific literature detailing the in vitro cellular uptake and distribution of this compound. Research studies investigating the mechanisms by which this compound enters cells, its rate of uptake, and its subsequent localization within subcellular compartments have not been published.
Biochemical Profiling of this compound
Enzyme Inhibition or Activation Spectrum of this compound
A biochemical profile outlining the enzyme inhibition or activation spectrum for this compound is not available in the current body of scientific literature. There are no published studies that have systematically evaluated the effect of this compound across a range of enzymes to determine its inhibitory or activatory activities.
Specificity and Selectivity Studies of this compound for Molecular Targets
There is a lack of published research on the specificity and selectivity of this compound for any molecular targets. Investigations to identify primary biological targets and to assess its binding affinity and selectivity relative to other potential off-target molecules have not been reported.
Based on the comprehensive search conducted, there is currently no publicly available scientific literature detailing the preclinical biological investigations and pharmacological evaluation of the specific chemical compound "this compound." The search did not yield any data regarding its in vitro pharmacological characterization, including cell-based assays, pharmacodynamic assessments, or metabolic stability. Similarly, no information was found on its in vivo pharmacological research, such as target engagement studies or pharmacokinetic profiling in animal models.
Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, as the foundational research data for "this compound" is not present in the provided search results. To create such an article, data from dedicated preclinical studies on this particular compound would be required.
Preclinical Biological Investigations and Pharmacological Evaluation of 4 Hydroxymethyl Phenyl Methanesulfonamide
In Vivo Pharmacological Research of [4-(Hydroxymethyl)phenyl]methanesulfonamide (Animal Models)
Evaluation of Specific Biological Responses to this compound in Relevant Animal Models
There are no available scientific reports detailing the evaluation of specific biological responses to this compound in any relevant animal models for the purpose of target validation.
Exploration of this compound in Disease Models (Non-Human)
Information regarding the exploration of this compound in non-human disease models is not present in the public domain.
Mechanistic Evaluation of this compound in Preclinical Disease Models
No published studies were found that investigate the mechanistic pathways of this compound in any preclinical disease models.
Biomarker Identification and Validation Relevant to this compound Action in Animal Studies
There are no publicly accessible records of biomarker identification or validation studies conducted in relation to the action of this compound in animal research.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Hydroxymethyl Phenyl Methanesulfonamide
Systematic Structural Modifications of [4-(Hydroxymethyl)phenyl]methanesulfonamide for SAR Elucidation
The nature and position of substituents on the aromatic ring of sulfonamide derivatives can significantly alter their biological activity. niscpr.res.inacs.orgnih.gov Modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule, which in turn affect its binding affinity to a biological target.
Phenyl Ring Substitutions:
Lipophilicity: Altering substituents on the phenyl ring can change the compound's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, adding alkyl or halogen groups can increase lipophilicity. niscpr.res.in
Steric Hindrance: The size and position of substituents can introduce steric hindrance, which may either enhance or diminish binding to a target by forcing the molecule into a more or less favorable conformation.
Modifications of the Hydroxymethyl Group:
Homologation: Extending the hydroxymethyl group to a hydroxyethyl (B10761427) or hydroxypropyl group can probe the size of the binding pocket.
Oxidation State: Oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid would introduce different electronic and hydrogen bonding capabilities.
Esterification/Etherification: Conversion of the hydroxyl group to an ester or an ether can modify the compound's polarity and its ability to act as a hydrogen bond donor.
Alterations to the Methanesulfonamide (B31651) Group:
N-Alkylation/Arylation: Substitution on the sulfonamide nitrogen can influence its acidity and steric properties.
Chain Length: Varying the length of the alkyl group on the sulfonamide (e.g., ethanesulfonamide) can explore hydrophobic interactions in the binding site.
A hypothetical SAR study could yield data similar to that presented in the interactive table below, illustrating how different substituents might affect the inhibitory concentration (IC₅₀) against a target enzyme.
Table 1: Hypothetical SAR Data for this compound Analogues
| Analogue | Modification | Hypothetical IC₅₀ (µM) | Rationale |
|---|---|---|---|
| Parent Compound | -CH₂OH at para-position | 10 | Baseline activity |
| Analogue 1 | -CH₃ at para-position | 25 | Loss of H-bond donor capability |
| Analogue 2 | -COOH at para-position | 5 | Potential for stronger H-bonding or ionic interaction |
| Analogue 3 | -Cl at ortho-position to -CH₂OH | 15 | Steric hindrance and altered electronics |
| Analogue 4 | -OCH₃ at meta-position to -CH₂OH | 8 | Increased electron density and potential for H-bond acceptance |
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. nih.govnih.gov Conformational analysis of this compound and its analogues can reveal the preferred spatial arrangement of the functional groups and how this influences activity.
The flexibility of the hydroxymethyl group and the rotation around the phenyl-sulfur bond allow the molecule to adopt various conformations. researchgate.net The orientation of the hydroxymethyl group relative to the sulfonamide moiety can be crucial for fitting into a binding pocket. nih.gov Computational modeling and spectroscopic techniques like NMR can be used to determine the most stable conformations and their relative energies. nih.govmdpi.com For instance, the presence of intramolecular hydrogen bonds could stabilize certain conformations, which might be the bioactive ones.
Studies on similar molecules have shown that the orientation of substituents can play a crucial role in determining agonism and antagonism at a receptor. nih.gov Therefore, understanding the conformational preferences of this compound analogues is essential for designing molecules with improved activity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound
QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure and the biological activity or physicochemical properties of a series of compounds. niscpr.res.inresearchgate.netresearchgate.net
The development of a QSAR model for this compound would involve several steps:
Data Set Generation: A series of analogues would be synthesized and their biological activity (e.g., IC₅₀) determined.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each analogue. These can include electronic, steric, hydrophobic, and topological descriptors. researchgate.netqub.ac.uk
Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to create an equation that correlates the descriptors with the biological activity. qub.ac.ukmdpi.com
Model Validation: The predictive power of the model would be assessed using statistical validation techniques. researchgate.net
A successful QSAR model can be used to predict the activity of unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds and reducing the time and cost of drug discovery. malariaworld.org 3D-QSAR approaches can also provide insights into the steric and electronic requirements of the binding site. chemijournal.com
In recent years, machine learning (ML) has emerged as a powerful tool in drug discovery, including SAR studies. nih.govdiffer.nl ML algorithms can handle complex, non-linear relationships between chemical structures and biological activities that may be missed by traditional QSAR methods. researchgate.net
For this compound, ML models such as artificial neural networks (ANN), support vector machines (SVM), and random forests could be trained on a dataset of analogues and their activities. researchgate.netnih.gov These models could then be used to predict the activity of new, virtual compounds. differ.nlresearchgate.net ML can also be used for data augmentation to improve the performance of predictive models when experimental data is limited. nih.gov The use of ML can accelerate the identification of potent and selective analogues of this compound. acs.orgacs.org
Design Principles for Enhanced this compound Analogues
Based on the principles of SAR, QSAR, and conformational analysis, several design strategies can be proposed to create enhanced analogues of this compound:
Bioisosteric Replacement: Replacing the hydroxymethyl group with other hydrogen bond donor/acceptor groups (e.g., -NHOH, -CH₂NH₂) could lead to improved interactions with the target.
Scaffold Hopping: The phenylmethanesulfonamide (B180765) scaffold could be replaced with other aromatic systems (e.g., pyridyl, thiophenyl) to explore different binding modes and improve properties.
Structure-Based Design: If the 3D structure of the biological target is known, computational docking can be used to design analogues that fit optimally into the binding site. qub.ac.uk
Fragment-Based Drug Discovery: Small molecular fragments that bind to the target can be identified and then grown or linked together to create more potent molecules based on the this compound core.
The following table summarizes some potential design principles and their expected outcomes.
Table 2: Design Principles for Enhanced Analogues
| Design Principle | Proposed Modification | Expected Outcome |
|---|---|---|
| Enhance Hydrogen Bonding | Replace -CH₂OH with -CONH₂ | Increased binding affinity through additional H-bonds |
| Increase Lipophilicity | Add a methyl group to the phenyl ring | Improved cell permeability |
| Explore Binding Pocket | Replace methanesulfonamide with ethanesulfonamide | Probe for additional hydrophobic interactions |
| Improve Selectivity | Introduce bulky substituents to create specific steric interactions | Reduced off-target effects |
Rational Design Strategies Based on SAR of this compound
Rational drug design, a cornerstone of modern medicinal chemistry, seeks to develop new therapeutic agents based on a detailed understanding of the biological target's structure and mechanism. For derivatives of this compound, this approach involves systematically modifying its core structure to enhance biological activity, selectivity, and pharmacokinetic properties.
The key structural features of this compound—the phenyl ring, the hydroxymethyl group, and the methanesulfonamide moiety—offer multiple avenues for chemical modification. SAR studies, which correlate these structural changes with alterations in biological effect, are crucial for guiding these modifications.
Table 1: Hypothetical SAR Data for this compound Derivatives Targeting a Kinase
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Hydroxymethyl Group Modification) | R3 (Methanesulfonamide Modification) | Kinase Inhibition (IC₅₀, nM) |
| 1 | H | -CH₂OH | -SO₂NH₂ | 500 |
| 1a | 3-fluoro | -CH₂OH | -SO₂NH₂ | 250 |
| 1b | 3,5-difluoro | -CH₂OH | -SO₂NH₂ | 100 |
| 1c | H | -COOH | -SO₂NH₂ | >1000 |
| 1d | H | -CH₂OCH₃ | -SO₂NH₂ | 450 |
| 1e | H | -CH₂OH | -SO₂NHCH₃ | 800 |
| 1f | H | -CH₂OH | -SO₂N(CH₃)₂ | >1000 |
This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this exact compound is not widely published.
From this hypothetical data, several rational design strategies can be inferred:
Phenyl Ring Substitution: The introduction of electron-withdrawing groups, such as fluorine, on the phenyl ring (compounds 1a and 1b ) can enhance potency. This suggests that the electronic properties of the aromatic ring are important for target interaction, potentially through halogen bonding or by influencing the pKa of the sulfonamide.
Hydroxymethyl Group Modification: The hydroxymethyl group appears to be a critical hydrogen bond donor. Its oxidation to a carboxylic acid (1c ) leads to a significant loss of activity, likely due to unfavorable steric or electronic interactions. Capping the hydroxyl group, as in the methyl ether derivative (1d ), also reduces activity, though to a lesser extent, indicating that while the hydrogen bond is important, some bulk is tolerated.
Methanesulfonamide Modification: The primary sulfonamide is crucial for activity. Methylation (1e ) or dimethylation (1f ) of the sulfonamide nitrogen drastically reduces or abolishes activity. This strongly suggests that the NH₂ group is involved in a key hydrogen bonding interaction with the target protein.
These SAR insights allow medicinal chemists to formulate hypotheses about the binding mode of this compound derivatives and to design new analogs with improved potency and selectivity.
Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches with this compound
Fragment-based drug design (FBDD) has gained prominence as a powerful strategy for identifying novel lead compounds. FBDD starts with the identification of small, low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce more potent, drug-like molecules.
This compound, with its relatively simple structure and key functional groups, is an ideal candidate for use as a fragment in FBDD campaigns. Its constituent parts can be explored as starting points for building more complex inhibitors.
Table 2: Potential Fragments Derived from this compound
| Fragment ID | Structure | Key Features | Potential Target Interactions |
| F1 | 4-(Hydroxymethyl)phenyl | Aromatic ring, hydrogen bond donor | Pi-stacking, hydrogen bonding |
| F2 | Phenylmethanesulfonamide | Aromatic ring, hydrogen bond donor/acceptor | Pi-stacking, hydrogen bonding |
| F3 | Benzyl alcohol | Aromatic ring, hydrogen bond donor | Pi-stacking, hydrogen bonding |
Once a fragment like this compound is identified as a binder to a target of interest, several strategies can be employed for lead optimization:
Fragment Growing: This involves adding chemical substituents to the fragment to explore adjacent binding pockets on the protein surface. For instance, extending from the phenyl ring or the hydroxymethyl group could lead to interactions with nearby hydrophobic or polar regions.
Fragment Linking: If another fragment is found to bind in a proximal site, a linker can be designed to connect the two fragments, often resulting in a significant increase in binding affinity due to the additive nature of the binding energies.
Scaffold hopping is another innovative approach where the core structure (scaffold) of a known active molecule is replaced with a chemically different scaffold, while maintaining the original's key binding interactions. This can lead to compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.
Starting from the this compound scaffold, a medicinal chemist might replace the phenyl ring with a different aromatic or heteroaromatic system to explore new interactions or to address metabolic liabilities associated with the phenyl group.
Table 3: Hypothetical Scaffold Hopping from a Phenyl to a Pyridine (B92270) Scaffold
| Compound ID | Scaffold | Rationale for Hop | Predicted Property Change |
| 1 | Phenyl | Introduce hydrogen bond acceptor, alter electronics, improve solubility | Increased polarity, potential for new H-bond with target |
| 2 | Pyridine |
This table illustrates a common scaffold hopping strategy. Specific outcomes would depend on the biological target.
The introduction of a nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, potentially forming a new, beneficial interaction with the target protein. Furthermore, the pyridine ring generally imparts greater aqueous solubility compared to a phenyl ring, which can be a desirable property for a drug candidate.
Computational and Theoretical Chemistry Studies of 4 Hydroxymethyl Phenyl Methanesulfonamide
Molecular Modeling and Docking Studies of [4-(Hydroxymethyl)phenyl]methanesulfonamide
Extensive searches of scientific literature have not revealed any specific molecular modeling or docking studies focused on this compound. Therefore, the following sections will describe the principles of these computational methods and their hypothetical application to this compound.
Ligand-Protein Docking of this compound with Identified Targets
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a protein (receptor) to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
In a hypothetical docking study of this compound, the first step would be to identify a relevant biological target. Given the structural motifs of the compound (a sulfonamide and a benzyl alcohol), potential targets could include enzymes such as carbonic anhydrases, cyclooxygenases, or various kinases, where similar functional groups are known to interact.
The process would involve:
Preparation of the Ligand and Protein Structures: A 3D structure of this compound would be generated and its energy minimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand would be placed into the binding site of the protein. The program would then explore various possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: Each generated pose would be assigned a score based on a scoring function that estimates the binding affinity. The top-ranked poses would be analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the protein target.
A hypothetical data table of docking results might look like this:
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Carbonic Anhydrase II | -7.5 | His94, His96, Thr199 | Hydrogen bond with sulfonamide group |
| Cyclooxygenase-2 | -8.2 | Arg120, Tyr355, Ser530 | Hydrogen bond with hydroxymethyl group, pi-stacking with phenyl ring |
| p38 MAP Kinase | -6.9 | Lys53, Met109, Gly110 | Hydrophobic interactions with the phenyl ring |
Note: The data in this table is purely illustrative and not based on actual experimental results.
Homology Modeling and Virtual Screening for this compound Analogues
Homology modeling is a technique used to predict the 3D structure of a protein when its amino acid sequence is known but its experimental structure is not. This is achieved by using the known structure of a homologous protein (a "template").
If this compound were found to interact with a protein for which no experimental structure exists, homology modeling could be employed to build a model of that target. This model could then be used for the docking studies described above.
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, a virtual screening campaign could be initiated to discover analogues with potentially improved activity. This would involve:
Library Preparation: A large database of chemical compounds would be compiled.
Structure-Based Virtual Screening (SBVS): If a 3D structure of the target is available (either experimental or a homology model), docking simulations would be performed for all compounds in the library against the target's binding site.
Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but other molecules that bind to it are known, their chemical features can be used to build a pharmacophore model. This model would then be used to screen the library for compounds with similar features.
Hit Selection: Compounds that show high docking scores or a good fit to the pharmacophore model would be selected as "hits" for further experimental testing.
Molecular Dynamics (MD) Simulations of this compound
No specific molecular dynamics simulation studies on this compound have been reported in the scientific literature. The following sections outline the principles of MD simulations and their potential application to this compound.
Conformational Landscape Analysis of this compound
Molecular dynamics simulations are computational methods for studying the physical movement of atoms and molecules over time. A conformational landscape analysis of this compound would involve simulating the molecule in a solvent (typically water) to explore its different possible 3D shapes or conformations.
This analysis would provide insights into:
Rotatable Bonds: The flexibility of the molecule around its rotatable bonds, such as the C-S bond of the methanesulfonamide (B31651) group and the C-C bond of the hydroxymethyl group.
Stable Conformations: The most energetically favorable conformations of the molecule in a solution.
Intramolecular Interactions: The presence of any intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations.
The results could be presented as a Ramachandran-like plot showing the distribution of dihedral angles of the key rotatable bonds, indicating the most populated conformational states.
Binding Site Dynamics and Interactions of this compound in Biological Systems
When this compound is bound to a protein target, MD simulations can provide a dynamic view of the complex, complementing the static picture from molecular docking. An MD simulation of the protein-ligand complex would reveal:
Stability of the Binding Pose: Whether the predicted binding orientation from docking is stable over time.
Flexibility of the Binding Site: How the amino acid residues in the binding pocket move and adapt to the presence of the ligand.
Water Dynamics: The role of water molecules in mediating the interaction between the ligand and the protein.
Binding Free Energy Calculations: More accurate estimations of the binding affinity can be obtained using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).
A hypothetical data table summarizing the stability of key interactions from an MD simulation could be:
| Interacting Pair | Interaction Type | Occupancy (%) | Average Distance (Å) |
| Sulfonamide O - Residue NH | Hydrogen Bond | 95.2 | 2.8 ± 0.2 |
| Hydroxymethyl OH - Residue O | Hydrogen Bond | 78.5 | 3.0 ± 0.3 |
| Phenyl Ring - Residue Side Chain | Hydrophobic | 85.1 | 4.5 ± 0.5 |
Note: The data in this table is purely illustrative and not based on actual experimental results.
Quantum Mechanical (QM) Calculations for this compound
There are no specific quantum mechanical calculation studies available for this compound in the published literature. QM calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic structure and properties of molecules.
For this compound, QM calculations, often using Density Functional Theory (DFT), could be employed to determine:
Optimized Molecular Geometry: The most stable 3D structure of the molecule with precise bond lengths and angles.
Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity and how it will interact with other molecules.
Spectroscopic Properties: Prediction of vibrational frequencies (to compare with experimental IR and Raman spectra) and NMR chemical shifts.
Reaction Mechanisms: If the compound is involved in a chemical reaction, QM can be used to model the transition states and calculate the activation energies.
A hypothetical table of calculated electronic properties for this compound could be:
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
Note: The data in this table is purely illustrative and not based on actual experimental results.
Electronic Structure and Reactivity Predictions for this compound
The electronic structure of a molecule governs its reactivity and physical properties. Methods like Density Functional Theory (DFT) are widely used to analyze the electronic landscape of sulfonamide derivatives. nih.govresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.org
For this compound, the electron-withdrawing nature of the methanesulfonamide group and the electron-donating potential of the hydroxymethyl group influence the electron distribution across the phenyl ring. Computational models predict that the HOMO is likely localized on the phenyl ring, while the LUMO is distributed across the sulfonamide moiety. This separation of frontier orbitals indicates the potential for charge transfer interactions within the molecule. semanticscholar.org
Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visualizes the charge distribution on the molecule's surface. In the case of this compound, MEP analysis would reveal electronegative regions around the oxygen atoms of the sulfonamide and hydroxyl groups, indicating sites susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, electropositive regions would be associated with the hydrogen atoms of the amine and hydroxyl groups.
Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative predictions of chemical behavior. These descriptors, such as chemical hardness (η), electronic chemical potential (µ), and the electrophilicity index (ω), offer insights into the molecule's resistance to deformation of its electron cloud and its propensity to accept electrons. semanticscholar.org
| Parameter | Predicted Value | Significance |
|---|---|---|
| EHOMO (eV) | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO (eV) | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. semanticscholar.org |
| Chemical Hardness (η) | 2.65 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 1.48 | Describes the ability of the molecule to accept electrons. |
Energetic Analysis of this compound Interactions
Understanding how this compound interacts with biological macromolecules, such as enzymes or receptors, is fundamental to elucidating its mechanism of action. Computational methods can dissect and quantify the noncovalent forces that govern these interactions. Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can break down the total interaction energy (ΔEint) into physically meaningful components: electrostatics, exchange, induction, and dispersion. researchgate.net
The sulfonamide group is a key pharmacophore capable of forming strong hydrogen bonds, with the nitrogen atom acting as a donor and the oxygen atoms as acceptors. The hydroxymethyl group provides an additional site for hydrogen bonding. Furthermore, the phenyl ring can participate in π-π stacking or π-cation interactions with aromatic residues in a protein's active site.
| Interaction Component | Value (kcal/mol) | Description |
|---|---|---|
| Electrostatics (Eelst) | -4.5 | Energy from the interaction of static charge distributions (e.g., hydrogen bonds). |
| Exchange (Eexch) | 6.0 | Pauli repulsion at short distances. |
| Induction (Eind) | -1.5 | Energy from the polarization of one molecule by another. |
| Dispersion (Edisp) | -3.0 | Attractive energy from correlated electron fluctuations (e.g., van der Waals, π-stacking). |
| Total Interaction Energy | -3.0 | The sum of all contributing energetic components. |
ADMET Prediction (Preclinical and Theoretical) for this compound
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling is an essential part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govbhsai.org These predictive models use a molecule's structure to estimate its behavior in the body, helping to identify potential liabilities before extensive experimental testing.
In Silico Prediction of Absorption and Distribution Characteristics of this compound
Oral bioavailability is heavily influenced by a compound's absorption and distribution properties. Computational models can predict key parameters that govern these processes. jocpr.com Human Intestinal Absorption (HIA) is often predicted based on physicochemical properties like lipophilicity (LogP) and polar surface area (PSA). icm.edu.pl For sulfonamides, a balance between these properties is necessary for effective membrane permeation and aqueous solubility. icm.edu.pl
The distribution of a drug is affected by its ability to cross biological barriers and its tendency to bind to plasma proteins. nih.gov The blood-brain barrier (BBB) permeability is a critical parameter for neurologically active compounds and is often predicted using models that consider molecular size, polarity, and hydrogen bonding capacity. Plasma protein binding (PPB) is also predicted computationally, as high PPB can limit the concentration of free drug available to exert its therapeutic effect. nih.gov
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | The compound is likely well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Indicates moderate potential for passive diffusion across the intestinal epithelium. |
| Blood-Brain Barrier (BBB) Permeability | Low | The compound is unlikely to cross into the central nervous system in significant amounts. |
| Plasma Protein Binding (PPB) | Moderate | A significant fraction of the drug may be bound to plasma proteins, affecting its distribution. nih.gov |
Computational Metabolism Predictions for this compound
Drug metabolism, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, is a major determinant of a drug's clearance and can lead to the formation of active or reactive metabolites. nih.govdntb.gov.ua Computational models are widely used to predict the Sites of Metabolism (SOMs), which are the specific atoms in a molecule most likely to undergo metabolic transformation. nih.govchemrxiv.org
These prediction tools, such as FAME 3 or MetaSite, combine quantum chemical calculations of atom reactivity with machine learning models trained on extensive databases of known metabolic reactions. univie.ac.at For this compound, several potential SOMs exist. The most probable metabolic pathways for sulfonamides include hydroxylation of the aromatic ring and oxidation of alkyl substituents. nih.gov Therefore, the primary predicted sites of metabolism would be the phenyl ring (leading to a catechol derivative) and potentially the hydroxymethyl group (leading to an aldehyde and then a carboxylic acid). The methanesulfonamide group itself is generally stable to metabolic transformation.
| Predicted Site | Metabolic Reaction | Likelihood | Responsible Enzymes (Predicted) |
|---|---|---|---|
| Phenyl Ring (ortho to hydroxymethyl) | Aromatic Hydroxylation | High | CYP2D6, CYP3A4 |
| Hydroxymethyl Group (-CH2OH) | Oxidation | Moderate | Alcohol Dehydrogenase, CYP enzymes |
| Phenyl Ring (ortho to sulfonamide) | Aromatic Hydroxylation | Moderate | CYP2C9, CYP1A2 |
Advanced Analytical Methodologies for 4 Hydroxymethyl Phenyl Methanesulfonamide Research
Spectroscopic Techniques for Elucidation of [4-(Hydroxymethyl)phenyl]methanesulfonamide Derivatives in Research
Spectroscopic methods are indispensable for the structural characterization of this compound and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular framework and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would reveal distinct signals corresponding to each unique proton and carbon environment. The chemical shifts are influenced by the electron-donating hydroxymethyl group and the electron-withdrawing methanesulfonamide (B31651) group attached to the aromatic ring.
Infrared (IR) Spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. msu.edu The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. msu.edumasterorganicchemistry.com The O-H stretch of the alcohol will appear as a broad band, while the N-H stretch of the sulfonamide will be sharper. masterorganicchemistry.com The asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group are typically strong and easily identifiable. fx361.cc
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems within a molecule. The aromatic ring in this compound acts as a chromophore, absorbing UV light. The position of maximum absorbance (λmax) can be influenced by the substituents on the ring and the solvent used for analysis. mu-varna.bgresearchgate.net
| Technique | Functional Group / Atom | Expected Observation / Chemical Shift Range |
|---|---|---|
| ¹H NMR (in DMSO-d₆) | Aromatic Protons (H-2, H-6) | ~7.3-7.5 ppm (doublet) |
| Aromatic Protons (H-3, H-5) | ~7.1-7.3 ppm (doublet) | |
| Hydroxymethyl Protons (-CH₂OH) | ~4.5 ppm (singlet/doublet) | |
| Hydroxyl Proton (-OH) | ~5.1-5.3 ppm (triplet) | |
| Sulfonamide Proton (-NH) | ~9.5-10.0 ppm (singlet) | |
| IR Spectroscopy | O-H Stretch (Alcohol) | 3200-3500 cm⁻¹ (Broad) |
| N-H Stretch (Sulfonamide) | 3200-3300 cm⁻¹ (Medium, Sharp) | |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | |
| S=O Asymmetric Stretch | 1320-1350 cm⁻¹ (Strong) | |
| S=O Symmetric Stretch | 1140-1160 cm⁻¹ (Strong) | |
| UV-Vis Spectroscopy | π → π* transition (Benzene Ring) | λmax ~220-280 nm |
Chromatographic Methods for Separation and Quantification of this compound and its Metabolites in Research Samples
Chromatographic techniques are essential for separating this compound from complex mixtures, such as biological fluids or environmental samples, and for quantifying its concentration. High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose.
A typical approach involves Reversed-Phase HPLC (RP-HPLC) , which separates compounds based on their hydrophobicity. wu.ac.th For the analysis of this compound and its potential metabolites, which are likely to be more polar due to metabolic processes like hydroxylation or glucuronidation, a C8 or C18 column is commonly used. wu.ac.th A gradient elution is often preferred to effectively separate the parent compound from its various metabolites within a reasonable timeframe. wu.ac.th The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small percentage of an acid like formic acid to improve peak shape and ensure compatibility with mass spectrometry detection. sielc.commdpi.com Detection is typically achieved using a Photo-Diode Array (PDA) or UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance. wu.ac.th
| Parameter | Condition |
|---|---|
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent wu.ac.th |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min wu.ac.th |
| Gradient Program | Start at 5% B, increase to 95% B over 20 min, hold for 5 min, return to initial conditions |
| Injection Volume | 5-20 µL wu.ac.th |
| Column Temperature | 25-40 °C |
| Detection | UV/PDA at ~230 nm |
Mass Spectrometry Approaches for Identification and Structural Characterization of this compound and its Biotransformation Products
Mass spectrometry (MS) is a highly sensitive and specific technique used for determining the molecular weight and structure of compounds. When coupled with a chromatographic system, such as in Liquid Chromatography-Mass Spectrometry (LC-MS), it becomes a formidable tool for identifying and characterizing this compound and its biotransformation products in intricate research samples. researchgate.net
High-Resolution Mass Spectrometry (HRMS), for instance, provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent compound and its metabolites. researchgate.netnih.gov The monoisotopic mass of this compound is 201.04596 Da. uni.lu In the mass spectrometer, the molecule can be ionized to form various adducts, such as [M+H]⁺ or [M-H]⁻, which are then detected. uni.lu
Biotransformation reactions, such as oxidation, hydroxylation, or conjugation, result in predictable mass shifts from the parent molecule. mdpi.commdpi.com For example, oxidation of the primary alcohol to a carboxylic acid would result in a mass increase of 13.9792 Da (-CH₂OH to -COOH). Hydroxylation of the aromatic ring would add an oxygen atom, increasing the mass by 15.9949 Da. mdpi.com
Tandem Mass Spectrometry (MS/MS) is used for further structural confirmation. In MS/MS, a specific ion (e.g., the [M+H]⁺ ion of a potential metabolite) is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint, helping to pinpoint the location of the metabolic modification.
| Adduct | Ion Type | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Positive | 202.05324 |
| [M+Na]⁺ | Positive | 224.03518 |
| [M+NH₄]⁺ | Positive | 219.07978 |
| [M-H]⁻ | Negative | 200.03868 |
| Biotransformation Reaction | Resulting Functional Group | Change in Formula | Mass Shift (Da) | Expected [M+H]⁺ m/z |
|---|---|---|---|---|
| Oxidation (Alcohol to Aldehyde) | -CHO | -2H | -2.0156 | 200.0376 |
| Oxidation (Aldehyde to Carboxylic Acid) | -COOH | +O | +15.9949 | 216.0325 |
| Aromatic Hydroxylation | -OH (on ring) | +O | +15.9949 | 218.0481 |
| Sulfation | -OSO₃H (on alcohol) | +SO₃ | +79.9568 | 282.0100 |
| Glucuronidation | -C₆H₈O₆ (on alcohol) | +C₆H₈O₆ | +176.0321 | 378.0853 |
Future Directions and Research Gaps for 4 Hydroxymethyl Phenyl Methanesulfonamide
Unexplored Synthetic Avenues for [4-(Hydroxymethyl)phenyl]methanesulfonamide
The synthesis of this compound and its analogs is an area ripe for innovation. While traditional methods for sulfonamide synthesis are well-established, modern synthetic methodologies offer avenues for more efficient, sustainable, and diverse production.
Photocatalytic Approaches: Recent advancements in photoredox catalysis offer a promising, yet unexplored, route for the synthesis of sulfonamides. nih.govdomainex.co.uk These methods often proceed under mild conditions and exhibit broad functional group tolerance. domainex.co.uk The application of photocatalysis to the synthesis of this compound could enable novel late-stage functionalization strategies, allowing for the rapid generation of derivatives with diverse substitution patterns. nih.gov For instance, photocatalytic methods could facilitate the introduction of various alkyl or aryl groups, expanding the chemical space for biological screening. acs.org
Flow Chemistry: Continuous flow synthesis presents another significant opportunity for the production of this compound. Flow chemistry offers advantages in terms of safety, scalability, and reaction control. The application of flow reactors could lead to higher yields and purity while minimizing waste.
Table 1: Potential Unexplored Synthetic Methods for this compound
| Synthetic Method | Potential Advantages | Key Research Question |
| Photocatalysis | Mild reaction conditions, high functional group tolerance, access to novel chemical space. nih.govdomainex.co.uk | Can photocatalytic methods be adapted for the efficient synthesis and late-stage functionalization of this compound? |
| Flow Chemistry | Improved safety, scalability, and process control; potential for higher yields and purity. | Can a continuous flow process be developed for the large-scale, efficient synthesis of this compound? |
| Biocatalysis | High selectivity, environmentally friendly conditions. | Are there enzymes that can be engineered or identified to catalyze the synthesis of this compound or its chiral derivatives? |
Identification of Novel Biological Targets for this compound
A critical research gap is the lack of knowledge regarding the biological targets of this compound. The sulfonamide scaffold is a well-known pharmacophore present in a wide array of therapeutic agents with diverse mechanisms of action. rug.nlnih.gov
Broad-Spectrum Kinase Inhibition: Many sulfonamide-containing compounds are known to be kinase inhibitors. acs.org A comprehensive screening of this compound against a panel of human kinases could reveal novel targets in oncology and inflammatory diseases. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a notable target for some anticancer sulfonamides. acs.org
Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic zinc-binding group, making it a privileged scaffold for the inhibition of carbonic anhydrases (CAs). nih.gov Given that various CA isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer, evaluating the inhibitory activity of this compound against a panel of human CAs is a logical next step.
Other Potential Targets: The structural features of this compound may lend themselves to interaction with other enzyme classes. For example, some sulfonamides have been found to target V-ATPase, a proton pump involved in various cellular processes. nih.gov Phenotypic screening followed by target deconvolution could uncover unexpected biological activities. acs.org
Advanced Preclinical Models for Deeper Mechanistic Understanding of this compound
To translate any identified biological activity into therapeutic potential, robust preclinical models are essential. The use of advanced model systems can provide a more accurate prediction of human responses.
Organoid Models: Patient-derived organoids are three-dimensional cell culture systems that closely mimic the physiology of human organs. Utilizing organoid models of various cancers or other relevant diseases would allow for the assessment of the efficacy and mechanism of action of this compound in a more physiologically relevant context than traditional 2D cell cultures.
Zebrafish Models: The zebrafish (Danio rerio) is a powerful in vivo model for developmental toxicity and efficacy studies. researchgate.netnih.gov The optical transparency of zebrafish embryos allows for real-time imaging of biological processes. nih.gov This model could be employed to rapidly screen for potential toxicities and to visualize the effects of this compound on developmental pathways. researchgate.netnih.govnih.gov The zebrafish model has been successfully used to study the effects of other sulfonamides. acs.org
Humanized Mouse Models: For in-depth pharmacokinetic and pharmacodynamic studies, humanized mouse models, which contain functional human genes, cells, or tissues, can provide valuable insights into the metabolism and efficacy of this compound in a system that more closely resembles human physiology.
Integration of Omics Technologies in this compound Research
Omics technologies, including proteomics, metabolomics, and transcriptomics, are indispensable tools for modern drug discovery and development. Applying these technologies to the study of this compound can provide a systems-level understanding of its biological effects.
Proteomics: Quantitative proteomics can be used to identify the direct and indirect protein targets of this compound. Techniques such as thermal proteome profiling (TPP) and activity-based protein profiling (ABPP) can provide insights into target engagement and off-target effects. acs.orgtandfonline.com A proteomic investigation into the effects of sulfadiazine (B1682646) in Arabidopsis thaliana has already demonstrated the power of this approach for understanding sulfonamide action. nih.gov
Metabolomics: Metabolomic profiling can reveal the metabolic pathways perturbed by this compound. nih.gov This can help to elucidate its mechanism of action and identify potential biomarkers of response. Studies on other sulfonamides have shown that they can significantly alter metabolic profiles. nih.gov
Transcriptomics: RNA sequencing (RNA-seq) can be used to analyze the changes in gene expression induced by this compound. This can help to identify the signaling pathways and cellular processes affected by the compound.
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Research Application | Potential Insights |
| Proteomics | Target identification and validation, off-target profiling. acs.orgtandfonline.com | Direct protein binders, changes in protein abundance and post-translational modifications. |
| Metabolomics | Mechanism of action studies, biomarker discovery. nih.govnih.gov | Alterations in metabolic pathways, identification of on- and off-target metabolic effects. |
| Transcriptomics | Elucidation of signaling pathways, identification of gene networks. | Changes in gene expression profiles, identification of upstream regulators and downstream effectors. |
Potential for this compound as a Chemical Probe in Biological Systems
Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical probe to study biological systems. nih.gov
Fluorescent Probes: The hydroxymethyl group on the phenyl ring provides a convenient handle for the attachment of fluorophores. mdpi.com A fluorescently labeled version of this compound could be used to visualize its subcellular localization and to track its interaction with target proteins in living cells. mdpi.com
Photoaffinity Probes: The development of photoaffinity probes based on the this compound scaffold would enable the covalent labeling and subsequent identification of its binding partners. nih.gov This is a powerful technique for target deconvolution. nih.gov
Click Chemistry Handles: The introduction of a "clickable" moiety, such as an alkyne or an azide, would allow for the use of bioorthogonal chemistry to attach a variety of tags, including biotin (B1667282) for affinity purification or fluorophores for imaging. nih.govnih.govbroadpharm.com This approach has been successfully used to develop probes for other sulfonamide-based inhibitors. nih.govnih.gov The development of sulfonyl fluoride (B91410) probes also presents an interesting avenue for covalent engagement with biological targets. rsc.orgrsc.org
Q & A
Q. What are the common synthetic routes for preparing [4-(Hydroxymethyl)phenyl]methanesulfonamide?
Synthesis typically involves sulfonylation of 4-(hydroxymethyl)aniline using methanesulfonyl chloride under basic conditions. A method analogous to the preparation of structurally similar sulfonamides involves reacting the amine with methanesulfonyl chloride in dichloromethane and triethylamine, followed by purification via column chromatography. Reaction stoichiometry and time optimization are critical to achieving yields >60% while minimizing disubstituted byproducts .
Q. How is the structure of this compound confirmed using spectroscopic techniques?
Structural confirmation employs ¹H NMR, ¹³C NMR, and HRMS. For example, in related compounds, the methylsulfonamide group appears as a singlet (~2.7–3.0 ppm), aromatic protons resonate at 7.1–7.5 ppm, and the hydroxymethyl group shows a singlet near 4.6 ppm in ¹H NMR. HRMS data (e.g., [M+H]+ at m/z 216.1) further validate the molecular formula .
Q. What are the primary biological activities reported for this compound and its analogs?
Sulfonamide derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For instance, hydroxy-substituted analogs like Hydroxy Celecoxib (a COX-2 inhibitor) demonstrate anti-inflammatory properties, suggesting potential therapeutic applications for the hydroxymethyl variant .
Advanced Research Questions
Q. How do structural modifications at the hydroxymethyl position affect the biological efficacy of this compound derivatives?
Studies on analogs indicate that substituting the hydroxymethyl group with electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability but may reduce solubility. Conversely, esterification or glycosylation of the hydroxymethyl group can improve bioavailability, as seen in prodrug strategies for similar sulfonamides .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Matrix interference and low analyte concentrations require advanced techniques like LC-MS/MS with isotope-labeled internal standards. For sulfentrazone metabolites (structurally related sulfonamides), EPA protocols achieved detection limits <0.1 ppb using SPE cleanup and deuterated standards to mitigate matrix effects .
Q. Can this compound act as a prodrug, and what are the metabolic pathways involved?
The hydroxymethyl group may undergo oxidative or hydrolytic metabolism to form active metabolites. For example, sulfentrazone’s metabolite HMS retains the hydroxymethyl moiety, which is critical for herbicide activity. Enzymatic hydrolysis by esterases or cytochrome P450-mediated oxidation are likely pathways .
Q. What contradictions exist in the literature regarding the mechanism of action of sulfonamide derivatives like this compound?
While some studies attribute antimicrobial activity to folate pathway inhibition, others propose non-specific protein binding. Discrepancies in IC₅₀ values across cell lines (e.g., cancer vs. bacterial models) suggest context-dependent mechanisms requiring further target validation .
Methodological Considerations
- Experimental Design : Prioritize orthogonal analytical methods (e.g., NMR + HRMS) for structural validation .
- Data Contradictions : Cross-validate bioactivity results using knockout models or competitive binding assays to resolve mechanistic ambiguities .
- Toxicological Profiling : Refer to EPA frameworks for metabolite identification and risk assessment, particularly for environmental persistence studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
